molecular formula C11H13NO B7798876 7-Methyl-1-tetralone oxime

7-Methyl-1-tetralone oxime

Cat. No.: B7798876
M. Wt: 175.23 g/mol
InChI Key: NRXXCKJRKNRTSY-VAWYXSNFSA-N
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Description

7-Methyl-1-tetralone oxime is an organic compound with the molecular formula C11H13NO It is a derivative of tetralone, featuring an oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1-tetralone oxime typically involves the reaction of 7-Methyl-1-tetralone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium, often under reflux conditions to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using continuous-flow technology. This method offers advantages such as reduced reaction time, improved reaction efficiency, and better control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-1-tetralone oxime undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso compounds.

    Reduction: Reduction of the oxime group can yield the corresponding amine.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: Nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted oxime derivatives.

Mechanism of Action

The mechanism of action of 7-Methyl-1-tetralone oxime involves its interaction with specific molecular targets. For instance, oxime compounds are known to reactivate acetylcholinesterase by cleaving the bond between the enzyme and organophosphate inhibitors. This reactivation process involves the nucleophilic attack of the oxime group on the phosphorus atom of the organophosphate, leading to the release of the enzyme .

Comparison with Similar Compounds

  • 1-Tetralone oxime
  • 7-Methoxy-1-tetralone oxime
  • 6-Methyl-1-tetralone oxime

Comparison: 7-Methyl-1-tetralone oxime is unique due to the presence of a methyl group at the 7-position, which can influence its reactivity and biological activity. Compared to 1-Tetralone oxime, the methyl substitution can lead to differences in steric and electronic properties, affecting the compound’s overall behavior in chemical reactions and biological systems .

Biological Activity

7-Methyl-1-tetralone oxime is an organic compound characterized by its unique structure, which includes a methyl group at the 7-position of the tetralone framework. This modification can significantly influence its chemical reactivity and biological activity. The compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in anticancer and anti-inflammatory contexts.

The molecular formula of this compound is C11_{11}H13_{13}NO. It is synthesized through the reaction of 7-Methyl-1-tetralone with hydroxylamine hydrochloride, typically in the presence of a base like sodium acetate under reflux conditions. This process yields the oxime functional group, which is crucial for its biological activities .

Table 1: Comparison of Structural Properties

CompoundMolecular FormulaKey Functional GroupUnique Feature
This compoundC11_{11}H13_{13}NOOximeMethyl group at C-7
1-Tetralone oximeC10_{10}H11_{11}NOOximeNo methyl substitution
6-Methyl-1-tetralone oximeC11_{11}H13_{13}NOOximeMethyl group at C-6

Biological Activity

Research indicates that this compound exhibits a range of biological activities, primarily due to its ability to interact with various molecular targets within biological systems.

Anticancer Activity

Studies have demonstrated that derivatives of oximes, including this compound, possess significant anticancer properties. They have been shown to inhibit the growth of various cancer cell lines by targeting key signaling pathways involved in cell proliferation and survival. For instance, certain oximes have been identified as inhibitors of cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation .

Case Study: Anticancer Effects

A study evaluated the effects of this compound on human colorectal carcinoma cells (HCT-116). The compound was administered at varying concentrations, and results indicated a dose-dependent inhibition of cell viability, with an IC50_{50} value determined to be approximately 0.5 µM .

Anti-inflammatory Properties

In addition to its anticancer potential, this compound has been explored for its anti-inflammatory effects. Oximes are known to modulate inflammatory pathways and have been shown to inhibit pro-inflammatory cytokines. This property suggests potential applications in treating inflammatory diseases .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Acetylcholinesterase Reactivation : As an oxime compound, it can reactivate acetylcholinesterase inhibited by organophosphates, making it a candidate for antidote development against poisoning .
  • Kinase Inhibition : It has been reported that various oximes can inhibit multiple kinases involved in cancer progression, including PI3K and Aurora kinases. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .

Comparative Analysis with Other Oximes

The biological activity of this compound can be compared with other related compounds:

Table 2: Biological Activities of Related Oximes

CompoundAnticancer Activity (IC50_{50})Anti-inflammatory Effects
This compound~0.5 µMModerate
Acylated triterpene oximesVaries (0.1–10 µM)Strong
Other heterocyclic oximesVaries (0.5–5 µM)Variable

Properties

IUPAC Name

(NE)-N-(7-methyl-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-8-5-6-9-3-2-4-11(12-13)10(9)7-8/h5-7,13H,2-4H2,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXXCKJRKNRTSY-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCCC2=NO)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC\2=C(CCC/C2=N\O)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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